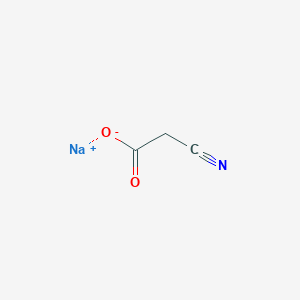

Sodium cyanoacetate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1071-36-9 |

|---|---|

Molecular Formula |

C3H3NNaO2 |

Molecular Weight |

108.05 g/mol |

IUPAC Name |

sodium;2-cyanoacetate |

InChI |

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |

InChI Key |

NLBFDFIZQKPFKP-UHFFFAOYSA-N |

SMILES |

C(C#N)C(=O)[O-].[Na+] |

Isomeric SMILES |

C(C#N)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C#N)C(=O)O.[Na] |

Other CAS No. |

1071-36-9 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Sodium Cyanoacetate (CAS 1071-36-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (B8463686), identified by the CAS number 1071-36-9, is the sodium salt of cyanoacetic acid. It is a versatile organic compound widely utilized as a reagent in organic synthesis. Its chemical structure features a nitrile group and a carboxylate, making the adjacent methylene (B1212753) protons acidic and thus rendering it a valuable precursor for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the physicochemical properties, key experimental protocols, and potential biological activities of sodium cyanoacetate, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1071-36-9 | [1] |

| Molecular Formula | C₃H₂NNaO₂ | [1] |

| Molecular Weight | 107.04 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Decomposes at elevated temperatures (>140 °C) | [3] |

| Solubility in Water | Miscible | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts | Source |

| Infrared (IR) | The complete vibrational spectra of this compound have been recorded and analyzed, with assignments for all fundamental vibrations. | [5] |

| ¹H NMR | Data available, though specific shifts can vary with solvent. | [6] |

| ¹³C NMR | Data available, though specific shifts can vary with solvent. | [6] |

Experimental Protocols

This compound is a key reagent in several important organic reactions. Detailed methodologies for two key applications are provided below.

Knoevenagel Condensation: Synthesis of 2-Cyanocinnamic Acid

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. The Doebner modification of this reaction is particularly relevant as it often employs cyanoacetic acid or its salts.[7] The following protocol is a representative procedure for the condensation of benzaldehyde (B42025) with this compound to form 2-cyanocinnamic acid.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)[8]

-

Hydrochloric acid (for acidification)

-

Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in pyridine.

-

Add benzaldehyde to the solution, followed by a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid.

Experimental Workflow:

Figure 1: Workflow for the Knoevenagel Condensation.

Synthesis of Substituted 2-Cyano Cinnamic Esters

This protocol is adapted from a patented process for the manufacture of substituted 2-cyano cinnamic esters, which are valuable as UV absorbers.[9][10]

Materials:

-

Cyanoacetic acid (1.0 eq)

-

2-Ethylhexanol (1.1 eq)

-

p-Toluenesulfonic acid (catalyst)

-

Benzophenone (1.25 eq)

-

Ammonium (B1175870) acetate (B1210297) (catalyst)

-

Propionic acid (solvent)

-

Heptane (solvent)

Procedure:

Step 1: Esterification of Cyanoacetic Acid

-

React an aqueous solution of cyanoacetic acid (70-85 wt.%) with 2-ethylhexanol in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture and remove the water formed during the reaction.

-

Distill the resulting 2-ethylhexyl cyanoacetate under reduced pressure.

Step 2: Knoevenagel Condensation

-

In a reactor, charge the 2-ethylhexyl cyanoacetate, benzophenone, ammonium acetate, propionic acid, and heptane.

-

Heat the mixture to reflux under reduced pressure.

-

After the reaction is complete, the product, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, can be isolated and purified by distillation.

Experimental Workflow:

Figure 2: Two-step synthesis of a 2-cyano cinnamic ester.

Potential Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activities, related compounds have shown anti-inflammatory properties.[11] It is hypothesized that such effects could be mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate the canonical NF-κB and STAT3 signaling pathways, which are central to the inflammatory response and are potential, though unconfirmed, targets for compounds with anti-inflammatory activity.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[12][13] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

Figure 3: Hypothetical inhibition of the NF-κB pathway.

Hypothetical Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is involved in cytokine signaling and has been implicated in chronic inflammation and cancer.[14][15]

References

- 1. This compound | C3H2NNaO2 | CID 2724528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1071-36-9 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound | CAS#:1071-36-9 | Chemsrc [chemsrc.com]

- 5. The Vibrational Spectra of Cyanoacetic Acid and this compound [opg.optica.org]

- 6. This compound(1071-36-9) 1H NMR [m.chemicalbook.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 10. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 11. Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Constitutive activation of Stat3 signaling abrogates apoptosis in squamous cell carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of sodium cyanoacetate from sodium chloroacetate

An In-depth Technical Guide to the Synthesis of Sodium Cyanoacetate (B8463686) from Sodium Chloroacetate (B1199739)

Introduction

Sodium cyanoacetate is a pivotal intermediate in organic synthesis, serving as a precursor for a wide array of commercially significant compounds. Its applications span the pharmaceutical, dye, and agricultural industries. It is a key building block for malonic esters, vitamin B6, caffeine, and various adhesives, particularly cyanoacrylates.[1][2][3] The primary industrial route to this compound involves the reaction of sodium chloroacetate with an alkali metal cyanide, typically sodium cyanide.[1][4] This guide provides a comprehensive technical overview of this synthesis, detailing the underlying chemistry, experimental protocols, and critical process parameters for researchers and chemical development professionals.

Chemical Reaction and Mechanism

The is a classic example of a nucleophilic substitution reaction.[4] Specifically, it follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine atom in the chloroacetate ion. The chlorine atom is displaced as a chloride ion (Cl⁻), which serves as the leaving group.

The overall reaction is as follows:

ClCH₂COONa + NaCN → NCCH₂COONa + NaCl

The reaction is exothermic and can be vigorous if not properly controlled.[5][6] Key challenges in this process include managing the reaction temperature to prevent side reactions and the potential evolution of highly toxic hydrogen cyanide (HCN) gas, especially in acidic conditions or with an excess of sodium cyanide.[5][7]

Experimental Protocols

Multiple variations of the synthesis exist, from batch processes suitable for laboratory scale to continuous industrial production. Below is a detailed protocol adapted from established laboratory procedures.[7][8]

Materials:

-

Chloroacetic acid (ClCH₂COOH)

-

Anhydrous sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

-

Sodium cyanide (NaCN) (97% or higher purity)

-

Hydrochloric acid (HCl) (for optional acidification)

-

Water (distilled or deionized)

Procedure:

-

Preparation of Sodium Chloroacetate Solution:

-

In a suitable reaction vessel (e.g., a 5-L round-bottomed flask), dissolve 500 g (5.3 moles) of chloroacetic acid in 700 mL of water.[7]

-

Warm the solution to approximately 50°C to aid dissolution.

-

Carefully neutralize the solution by slowly adding anhydrous sodium carbonate (~290 g, 2.7 moles) or a concentrated sodium hydroxide solution until the pH is neutral (pH ~6.5-7.0).[5][7] This step is exothermic and may cause foaming if sodium carbonate is used; addition should be controlled.

-

Cool the resulting sodium chloroacetate solution to room temperature.

-

-

Preparation of Sodium Cyanide Solution:

-

Cyanation Reaction:

-

With vigorous stirring and external cooling (e.g., a water tap or ice bath), add the sodium cyanide solution to the sodium chloroacetate solution.[7]

-

The reaction is highly exothermic, and the temperature will rise rapidly. The temperature should be carefully controlled to remain below 95°C to minimize side reactions, such as the formation of sodium glycolate (B3277807) and colored impurities.[5][7][9]

-

If the temperature approaches 95°C, add small portions of cold water (e.g., 200 mL) to moderate the reaction.[7]

-

Once the initial exotherm has subsided and the temperature no longer rises, heat the solution to boiling and maintain it for five minutes to ensure the reaction goes to completion.[7]

-

Cool the resulting pale yellow or light brown solution of this compound.[7]

-

-

Work-up (Isolation of Cyanoacetic Acid - Optional):

-

The resulting aqueous solution contains this compound and sodium chloride. For many applications, the salt is removed. The common subsequent step is acidification to produce cyanoacetic acid.[1][2]

-

Under a fume hood, carefully acidify the solution by adding concentrated hydrochloric acid with thorough stirring. An excess of acid is typically used.[7] Caution: This step will liberate toxic hydrogen cyanide gas from any unreacted sodium cyanide.

-

The cyanoacetic acid can then be isolated from the salt solution by methods such as solvent extraction or evaporation under reduced pressure.[3][10][11]

-

Quantitative Data and Process Parameters

The efficiency and purity of the synthesis are highly dependent on controlling key parameters. The following tables summarize quantitative data compiled from various sources.

Table 1: Reagent Specifications

| Reagent | Molar Ratio (vs. Chloroacetate) | Concentration (Aqueous Solution) | Notes | Source |

|---|---|---|---|---|

| Chloroacetic Acid | 1.0 | ~40-50% w/v | Starting material. | [7] |

| Sodium Chloroacetate | 1.0 | Up to 42% by weight | Formed in situ. | [5] |

| Sodium Cyanide | 1.05 - 1.10 | ~28-30% w/v | A 2-5% excess is recommended for complete reaction. | [5][7] |

| Sodium Carbonate | ~0.5 | Used for neutralization. | Anhydrous form. | [7] |

| Sodium Hydroxide | 1.0 | ~31% by weight | Alternative for neutralization. |[5] |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Purpose / Notes | Source |

|---|---|---|---|

| Cyanation Stage | |||

| Initial Temperature | Room Temperature | To manage the initial exotherm upon mixing. | [7] |

| Peak Temperature | < 95°C | Prevents side reactions and vigorous boiling. | [7][9] |

| Alternative Temperature | > 80°C (in alkanol) | A patented process to accelerate the reaction. | [4] |

| Another Alternative | 25-40°C (initial), then up to 55°C | A patented process for controlled reaction. | [5] |

| Reaction Time | ~30 mins (addition) + 5 mins (boil) | Ensures reaction completion. | [7] |

| Yield | |||

| Yield (this compound) | 93 - 98.5% | Dependent on temperature control and process (batch vs. continuous). | [5][6] |

| Yield (Ethyl Cyanoacetate after esterification) | 77-80% | Overall yield for the two-step process to the ester. |[7] |

Safety and Handling

This synthesis involves highly hazardous materials and must be conducted with strict safety protocols.

-

Sodium Cyanide (NaCN): A highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin. It must be handled in a well-ventilated area or fume hood, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrogen Cyanide (HCN): A highly toxic and flammable gas that can be liberated if the sodium cyanide solution comes into contact with acids. The acidification step must always be performed in an efficient fume hood.

-

Exothermic Reaction: The reaction is strongly exothermic and requires effective cooling and temperature monitoring to prevent runaway reactions.[6]

-

Waste Disposal: All waste containing cyanide must be treated (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to institutional and environmental regulations.

References

- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 2. Cas 372-09-8,Cyanoacetic acid | lookchem [lookchem.com]

- 3. Method for preparing high purity solid cyanoacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. US3668231A - Production of cyanoacetic acid - Google Patents [patents.google.com]

- 5. US3375268A - Process for producing cyanoacetic acid - Google Patents [patents.google.com]

- 6. CN102442926A - Continuous cyanidation method of sodium chloroacetate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106045879A - Preparation method for cyanoacetic acid - Google Patents [patents.google.com]

- 11. US2338834A - Recovery of cyanoacetic acid from aqueous inorganic salt solutions thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Sodium Cyanoacetate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms between sodium cyanoacetate (B8463686) and aldehydes, a cornerstone transformation in organic synthesis known as the Knoevenagel condensation. This reaction is pivotal for creating carbon-carbon bonds and serves as a gateway to a diverse array of molecular architectures, including valuable intermediates for pharmaceuticals and biologically active compounds.

Core Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, cyanoacetate) to a carbonyl group, followed by a dehydration reaction. The product is typically an α,β-unsaturated compound.[1] The reaction between sodium cyanoacetate and an aldehyde proceeds through several key mechanistic steps.

1.1. Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of the cyanoacetate. The cyano (-CN) and carboxylate (-COO⁻) groups are strongly electron-withdrawing, which increases the acidity of the α-protons. A base abstracts one of these protons to form a resonance-stabilized enolate ion.[2][3] In the case of this compound, the acetate (B1210297) anion can act as a base, or an external catalyst is often employed.[4]

1.2. Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[2][3] This step results in the formation of a new carbon-carbon single bond and a tetrahedral alkoxide intermediate.[3]

1.3. Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used or by a protic solvent, to yield an aldol-type addition product, a β-hydroxy compound.[2][3]

1.4. Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol (B89426) intermediate to form a stable, conjugated α,β-unsaturated cyanoacrylate product. This elimination is often facilitated by a base and is a key driving force for the reaction, shifting the equilibrium towards the product.[2][5]

Mechanism of the Knoevenagel Condensation.

Quantitative Data Presentation

The yield and efficiency of the Knoevenagel condensation are highly dependent on the substrates, catalyst, and reaction conditions. Below is a summary of representative data from various studies.

| Aldehyde | Active Methylene Compound | Catalyst/Promoter | Solvent | Time (min) | Yield (%) |

| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | - | Reflux | 91 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | - | Reflux | 96 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | - | Reflux | 92 |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 5 | 99 |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 10 | 97 |

| 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 10 | 98 |

| Salicylaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 40 | 86 |

| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | - | High |

| Benzaldehyde | Ethyl Cyanoacetate | DBU/Water | Water | 20 | 96 |

DIPEAc: Diisopropylethylammonium acetate.[6] DABCO: 1,4-diazabicyclo[2.2.2]octane.[7] [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride.[7] DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene.[8]

The data indicates that electron-withdrawing groups on the aromatic aldehyde generally lead to higher yields and shorter reaction times.[7] The choice of catalyst and solvent system also plays a critical role, with ionic liquids and solvent-free conditions emerging as efficient and environmentally friendly alternatives.[6][7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a generalized protocol for the Knoevenagel condensation and a specific example using an ionic liquid promoter.

3.1. General Protocol using Piperidine (B6355638) Catalyst

This traditional method is widely applicable for the synthesis of cyanoacrylates.[2]

-

Materials:

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Alkyl cyanoacetate (e.g., ethyl cyanoacetate)

-

Piperidine (catalyst)

-

Solvent (e.g., toluene)

-

Dean-Stark apparatus (for water removal)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the aldehyde (1 equivalent), alkyl cyanoacetate (1-1.2 equivalents), and solvent.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired cyanoacrylate.[2]

-

3.2. Protocol using a Hydroxy Ionic Liquid Promoter

This modern protocol highlights a more "green" approach with high efficiency.[7][10]

-

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl cyanoacetate (12 mmol)

-

DABCO (20 mmol)

-

Composite system: N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g) and Water (3 mL)

-

-

Procedure:

-

Prepare the [HyEtPy]Cl–H₂O composite system.

-

In a flask, add the aldehyde, ethyl cyanoacetate, and DABCO to the composite system at room temperature with stirring.

-

Monitor the reaction by TLC until the aldehyde is consumed.

-

Dilute the reaction mixture with water (30 mL).

-

Extract the product with diethyl ether (2 x 20 mL).

-

Wash the combined organic phases with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent on a rotary evaporator to yield the nearly pure product.[7][10]

-

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

The Knoevenagel Condensation with Sodium Cyanoacetate: A Technical Guide for Drug Development

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency and versatility in creating α,β-unsaturated compounds. These products serve as crucial intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and perhaps most significantly, pharmaceutical agents.[1][2] This in-depth technical guide focuses on the Knoevenagel condensation utilizing sodium cyanoacetate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core principles, experimental protocols, and applications.

Core Principles and Reaction Mechanism

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.[1] The acidity of the methylene protons is paramount, a feature imparted by the presence of two electron-withdrawing groups. In the case of this compound, the cyano (-CN) and carboxylate (-COO⁻) groups sufficiently activate the methylene protons for easy deprotonation by a weak base, initiating the condensation cascade.

The reaction proceeds through three key steps:

-

Enolate Formation: A base abstracts a proton from the α-carbon of the cyanoacetate, forming a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the oxygen atoms of the carboxylate and the nitrogen of the cyano group.

-

Nucleophilic Attack: The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Dehydration: The intermediate alcohol undergoes dehydration, eliminating a molecule of water to form the final α,β-unsaturated product. This elimination is often spontaneous but can be facilitated by heat or acidic conditions.

References

Acidity and pKa of α-Protons in Cyanoacetate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of α-protons in cyanoacetate (B8463686) esters. Understanding these core chemical properties is fundamental for leveraging these versatile reagents in organic synthesis, particularly within the pharmaceutical industry where they serve as critical building blocks for a diverse range of therapeutic agents.

The Foundation of α-Proton Acidity in Carbonyl Compounds

The protons on a carbon atom adjacent to a carbonyl group, known as α-protons, exhibit a notable acidity compared to typical C-H bonds in alkanes (pKa ~50). This increased acidity is due to the formation of a resonance-stabilized conjugate base, the enolate ion, upon deprotonation. The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom of the carbonyl group, significantly stabilizing the anion.

The stability of this enolate, and thus the acidity of the α-proton, is heavily influenced by the nature of the substituents on the carbonyl group. Generally, the acidity of common carbonyl compounds follows this trend: aldehydes (pKa ≈ 16-18) > ketones (pKa ≈ 19-21) > esters (pKa ≈ 23-25). The α-protons of esters are less acidic because the lone pair on the ester oxygen can also participate in resonance with the carbonyl, which competes with and diminishes the stabilization of the enolate.

Enhanced Acidity of Cyanoacetate Esters: A Synergistic Effect

Cyanoacetate esters, such as ethyl cyanoacetate, belong to a class of molecules known as "active methylene (B1212753) compounds."[1] The α-protons in these molecules are significantly more acidic than those in simple esters. This heightened acidity arises from the powerful, synergistic electron-withdrawing effects of both the ester and the cyano (nitrile) groups flanking the α-carbon.

Both functional groups contribute to the stabilization of the conjugate base through:

-

Inductive Effect: The electronegative oxygen and nitrogen atoms pull electron density away from the α-carbon, making the C-H bond more polarized and easier to break.

-

Resonance Effect: Upon deprotonation, the negative charge on the α-carbon is delocalized across both the ester and the nitrile groups. This extensive delocalization, involving both the carbonyl oxygen and the nitrile nitrogen, creates a highly stable carbanion.

This dual stabilization makes it possible to deprotonate cyanoacetate esters with relatively mild bases, a property that is exploited extensively in organic synthesis.

Quantitative Analysis: pKa Data Comparison

The enhanced acidity of the α-protons in ethyl cyanoacetate is evident when its pKa is compared to that of other carbonyl compounds. The data clearly illustrates the cumulative effect of electron-withdrawing groups on C-H acidity.

| Compound Name | Structure | Representative pKa Value |

| Ethane (baseline) | CH₃-CH₃ | ~ 50 |

| Acetone (a ketone) | CH₃-CO-CH₃ | ~ 19-20 |

| Ethyl Acetate (an ester) | CH₃-CO-OCH₂CH₃ | ~ 25 |

| Ethyl Cyanoacetate | NC-CH₂-CO-OCH₂CH₃ | ~ 9 - 11.2 [2][3][4] |

| Diethyl Malonate | EtOOC-CH₂-COOEt | ~ 13 |

| Ethyl Acetoacetate | CH₃-CO-CH₂-COOEt | ~ 11 |

| Malononitrile | NC-CH₂-CN | ~ 11 |

Note: pKa values are approximate and can vary with the solvent and measurement technique. The value for ethyl cyanoacetate is based on experimental data in aqueous solution.

Visualization of Key Chemical Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical principles and workflows discussed.

Enolate Formation and Resonance Stabilization

The diagram below illustrates the deprotonation of an ethyl cyanoacetate molecule and the key resonance contributors that stabilize the resulting carbanion.

Caption: Deprotonation and resonance of the cyanoacetate enolate.

Logical Workflow: The Knoevenagel Condensation

This reaction is a cornerstone of cyanoacetate chemistry, relying on the facile generation of its enolate.

Caption: Workflow for the Knoevenagel condensation reaction.

Experimental Protocols for pKa Determination

Accurate pKa determination is crucial for quantitative studies. While classical methods like potentiometric and spectrophotometric titrations are widely used, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and modern alternative, particularly for analytes in non-aqueous solutions.

NMR Spectroscopy: The Chemical Shift Imaging (CSI) Method

A highly efficient "one-shot" NMR method allows for the determination of a pKa value in a single, relatively short experiment (20-40 minutes). This technique is especially valuable in drug discovery programs.

Methodology:

-

Sample Preparation: A solid acid (e.g., saccharin) is placed at the bottom of an NMR tube. A solution of the analyte (the cyanoacetate ester) and a set of pH indicators in a suitable deuterated solvent (e.g., DMSO-d₆) is carefully layered on top.

-

Gradient Formation: Over time, the acid dissolves and diffuses up the tube, creating a continuous pH gradient along the length of the sample.

-

Data Acquisition: A Chemical Shift Imaging (CSI) NMR experiment is performed. This acquires a series of ¹H NMR spectra at different vertical positions along the NMR tube, effectively sampling the entire pH range of the gradient simultaneously.

-

Data Analysis:

-

For each spectrum (i.e., each position), the chemical shifts of the known pH indicators are used to precisely calculate the pH at that point.

-

The chemical shift of a proton on the analyte that is sensitive to its protonation state is measured at each corresponding pH.

-

A plot of the analyte's chemical shift versus pH yields a sigmoidal titration curve.

-

The pKa is determined by fitting the data to the Henderson-Hasselbalch equation, with the pKa corresponding to the inflection point of the curve.

-

Experimental Workflow for NMR-based pKa Determination

Caption: Workflow for pKa determination using NMR/CSI.

Applications in Drug Development and Synthesis

The unique acidity of cyanoacetate esters makes them indispensable nucleophiles for carbon-carbon bond formation. This reactivity is central to the synthesis of a vast array of complex molecules and heterocyclic systems.

-

Knoevenagel Condensation: The enolate of a cyanoacetate ester readily adds to aldehydes and ketones, leading to the formation of electron-deficient alkenes.[5] This reaction is a key step in the synthesis of various pharmaceuticals and polymers.[6][7]

-

Michael Addition: As a soft nucleophile, the cyanoacetate enolate is an excellent "Michael donor," adding to α,β-unsaturated carbonyl compounds in a conjugate (1,4-addition) fashion. This reaction is a powerful tool for constructing 1,5-dicarbonyl systems.

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon, providing a straightforward route to substituted esters in a manner analogous to the malonic ester synthesis.

-

Heterocycle Synthesis: Ethyl cyanoacetate is a common starting material for building diverse heterocyclic rings, which form the core of many drugs, including allopurinol (B61711) (for gout), theophylline (B1681296) (a bronchodilator), and trimethoprim (B1683648) (an antibiotic).[1]

Conclusion

The α-protons of cyanoacetate esters exhibit significant acidity (pKa ≈ 9-11.2) due to the combined inductive and resonance effects of the adjacent ester and nitrile groups. This property allows for the easy formation of a highly stabilized enolate anion using mild bases. This facile generation of a carbon-based nucleophile makes cyanoacetate esters exceptionally valuable and versatile building blocks in organic synthesis. For professionals in drug discovery and development, a thorough understanding of their pKa and reactivity is essential for the rational design and efficient execution of synthetic routes to new chemical entities.

References

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. pKa values [stenutz.eu]

- 4. Answered: The pKa of ethyl cyanoacetate is 9. NC OEt Which of the following bases will give the most ethyl cyanoacetate enolate? The pka's of the conjugate acids are… | bartleby [bartleby.com]

- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl Cyanoacetate | 105-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Ethyl cyanoacetate | 105-56-6 [chemicalbook.com]

The Role of Sodium Cyanoacetate as a C2 Synthon in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium cyanoacetate (B8463686) stands as a versatile and cost-effective C2 synthon in the arsenal (B13267) of organic chemistry. Its unique structure, featuring a nucleophilic methylene (B1212753) group activated by adjacent cyano and carboxylate functionalities, enables its participation in a wide array of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the pivotal role of sodium cyanoacetate in key organic transformations, including the Knoevenagel condensation, Michael addition, and the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging this valuable building block for the synthesis of complex organic molecules, with a particular focus on applications in drug discovery and development.

Introduction

This compound, the sodium salt of cyanoacetic acid, is a white, hygroscopic solid that serves as a powerful nucleophilic C2 building block in organic synthesis. The presence of both a nitrile and a carboxylate group flanking a methylene unit significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion under basic conditions. This carbanion is a potent nucleophile that readily participates in a variety of condensation and addition reactions, making this compound a cornerstone reagent for the construction of complex molecular frameworks.

This guide will delve into the fundamental reactions where this compound acts as a C2 synthon, providing detailed experimental procedures and quantitative data for key transformations. Furthermore, its application in the synthesis of medicinally relevant compounds will be highlighted.

Key Reactions of this compound

The reactivity of this compound is dominated by the nucleophilicity of its α-carbon. The following sections detail its most important applications in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis that involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1] this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated cyanoacrylic acids or their derivatives.

General Reaction Scheme:

Figure 1: General workflow of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (B42025) (1.0 eq)

-

Piperidine (B6355638) (catalytic amount)

-

Ethanol (B145695) (solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford the desired 2-cyano-3-phenylacrylic acid.

-

Table 1: Quantitative Data for Knoevenagel Condensation

| Aldehyde/Ketone | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 3 | 85-95 | [1] |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 92 | [1] |

| Cyclohexanone | Ammonium (B1175870) acetate | Toluene | 6 | 78 |

Michael Addition

The stabilized carbanion generated from this compound can also participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors.[2] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues, which are valuable intermediates in the synthesis of cyclic systems.[3]

General Reaction Scheme:

Figure 2: General workflow of the Michael addition.

Experimental Protocol: Michael Addition of this compound to Chalcone (B49325)

-

Materials:

-

This compound (1.1 eq)

-

Chalcone (1.0 eq)

-

Sodium ethoxide (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add this compound and stir until a clear solution is obtained.

-

Add a solution of chalcone in ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Neutralize the reaction mixture with dilute acetic acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Table 2: Quantitative Data for Michael Addition

| Michael Acceptor | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Chalcone | Sodium ethoxide | Ethanol | 18 | 75 | |

| Ethyl acrylate | Sodium ethoxide | Ethanol | 12 | 82 | |

| Acrylonitrile | Sodium hydroxide | Water | 24 | 65 |

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, thiophenes, and coumarins. These reactions often proceed through a sequence of condensation and cyclization steps.

Pyridine (B92270) Synthesis (Guareschi-Thorpe Reaction)

The Guareschi-Thorpe reaction provides a straightforward route to 2,6-dihydroxypyridine-3-carbonitriles (which exist in their tautomeric 2-pyridone form) through the condensation of two equivalents of a cyanoacetate with a ketone in the presence of a base.[4][5]

Reaction Workflow:

Figure 3: Workflow for the Guareschi-Thorpe pyridine synthesis.

Experimental Protocol: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Materials:

-

Ethyl cyanoacetate (can be generated in situ from this compound) (2.0 eq)

-

Acetone (1.0 eq)

-

Ammonium carbonate (as a source of ammonia)

-

Water (solvent)

-

-

Procedure:

Table 3: Quantitative Data for Pyridine Synthesis

| Ketone | Amine Source | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetone | Ammonium carbonate | Water | 5 | 75 | [6] |

| Cyclohexanone | Ammonium carbonate | Water | 6 | 70 | [6] |

Pyrimidine and Barbiturate (B1230296) Synthesis

This compound and its derivatives are crucial starting materials for the synthesis of pyrimidine-based heterocycles, including barbiturates, which are a class of drugs that act as central nervous system depressants.[7] The synthesis typically involves the condensation of a malonic acid derivative (derived from cyanoacetic acid) with urea (B33335).[6]

Reaction Workflow:

Figure 4: General workflow for barbiturate synthesis.

Experimental Protocol: Synthesis of Barbituric Acid

-

Materials:

-

Diethyl malonate (derived from cyanoacetic acid) (1.0 eq)

-

Urea (1.0 eq)

-

Sodium ethoxide (condensing agent)

-

Absolute ethanol (solvent)

-

-

Procedure:

-

Dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.[7]

-

Add diethyl malonate to the sodium ethoxide solution, followed by a hot solution of urea in absolute ethanol.[7]

-

Reflux the mixture for several hours. A solid will precipitate.[7]

-

After cooling, add hot water to dissolve the solid and then acidify with hydrochloric acid to precipitate the barbituric acid.[7]

-

Collect the product by filtration, wash with cold water, and dry.[7]

-

Table 4: Quantitative Data for Barbiturate Synthesis

| Malonic Ester Derivative | Condensing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Diethyl malonate | Sodium ethoxide | Ethanol | 7 | 72-78 | [7] |

Thiophene Synthesis (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes by reacting an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base.[8]

Reaction Workflow:

Figure 5: Workflow of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Materials:

-

Ethyl cyanoacetate (1.0 eq)

-

2-Butanone (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (B109124) (base)

-

Ethanol (solvent)

-

-

Procedure:

-

A mixture of ethyl cyanoacetate, 2-butanone, elemental sulfur, and morpholine in ethanol is stirred at room temperature or slightly elevated temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization.

-

Table 5: Quantitative Data for Thiophene Synthesis

| Carbonyl Compound | α-Cyanoester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 2-Butanone | Ethyl cyanoacetate | Morpholine | Ethanol | 2 | 85 | [8] |

| Cyclohexanone | Malononitrile | Triethylamine | DMF | 1 | 92 | [9] |

Coumarin (B35378) Synthesis

This compound is also employed in the synthesis of coumarins, a class of compounds with diverse biological activities. The reaction typically involves a Knoevenagel condensation between a salicylaldehyde (B1680747) derivative and this compound, followed by intramolecular cyclization.[1]

Reaction Workflow:

Figure 6: General workflow for coumarin synthesis.

Applications in Drug Development

The versatility of this compound as a C2 synthon has made it a valuable building block in the synthesis of various pharmaceutical agents.

Anticonvulsant Drugs

Derivatives of barbituric acid, synthesized from cyanoacetic acid precursors, have long been used as anticonvulsant drugs.[10] Phenobarbital is a classic example of a barbiturate used in the treatment of epilepsy.[11] The synthesis of such compounds relies on the core condensation reaction between a substituted malonic ester and urea.[7]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structural motifs accessible through reactions involving this compound are present in some non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the synthesis of certain NSAIDs may involve a Knoevenagel condensation or a Michael addition as a key step to construct the carbon skeleton. While direct use of this compound in the final steps might be less common, its role in preparing key intermediates is significant.

Conclusion

This compound is an indispensable C2 synthon in organic chemistry, offering a reliable and efficient means of forming carbon-carbon bonds. Its utility in fundamental reactions such as the Knoevenagel condensation and Michael addition, coupled with its role as a precursor to a vast array of heterocyclic compounds, underscores its importance in modern synthetic chemistry. The detailed protocols and quantitative data provided in this guide aim to facilitate its broader application by researchers and professionals in the field of drug discovery and development, enabling the synthesis of novel and complex molecular architectures with potential therapeutic applications. The continued exploration of the reactivity of this compound promises to unveil new synthetic methodologies and contribute to the advancement of organic chemistry.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

The Versatility of Sodium Cyanoacetate in the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium cyanoacetate (B8463686), and its ester precursors, stand as a cornerstone in the edifice of heterocyclic chemistry. Its unique combination of a nucleophilic active methylene (B1212753) group and an electrophilic nitrile moiety provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. This technical guide delves into the core applications of sodium cyanoacetate in the synthesis of pyridines, coumarins, and pyrimidines, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of Pyridone Derivatives via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classical and efficient method for the synthesis of 2-pyridone derivatives.[1][2] This condensation reaction typically involves the reaction of a cyanoacetic ester with a β-ketoester in the presence of ammonia (B1221849) or an amine.[1] An advanced and environmentally friendly version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, serving as both the nitrogen source and a promoter for the reaction.[3][4]

The reaction proceeds through a series of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. The versatility of this method allows for the synthesis of a wide range of substituted 2,6-dihydroxy-3-cyano-4-alkyl/aryl-pyridines.

Quantitative Data for Guareschi-Thorpe Pyridine (B92270) Synthesis

| 1,3-Dicarbonyl Compound | Alkyl Cyanoacetate | Nitrogen Source | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate (B1235776) | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 5 | 75 | [3] |

| Ethyl acetoacetate | Methyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 4 | 80 | [3] |

| Ethyl benzoylacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 6 | 82 | [3] |

| Acetylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 5 | 88 | [3] |

| Ethyl acetoacetate | Ethyl cyanoacetate | NH₄OAc | H₂O | 24 | 60 | [3] |

Experimental Protocol: Synthesis of 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone

A mixture of ethyl cyanoacetate (28.2 cm³) and a 70% aqueous solution of ethylamine (B1201723) (73 cm³) is stirred until a clear solution is obtained. Ethyl acetoacetate (39.30 cm³) is then added to the mixture. The reaction mixture is refluxed at 110°C for 9 hours. After the reflux period, the mixture is diluted with water (600 cm³) and then acidified with 10% aqueous hydrochloric acid. This results in the formation of a white solid product, which is collected by filtration, dried, and recrystallized from ethanol (B145695) to yield the pure 3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone.

Yield: 95.8% Appearance: White crystals Melting Point: 234-235°C IR (cm⁻¹): ~2900 (O-H), ~2200 (C≡N), ~1600 (C=O)

Guareschi-Thorpe Reaction Workflow

Caption: Workflow for the synthesis of a 2-pyridone derivative.

Synthesis of Coumarin (B35378) Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is widely employed in the synthesis of coumarins.[5][6] This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine.[6][7] The initial condensation product undergoes an intramolecular cyclization (lactonization) to form the coumarin ring system.[5] Microwave-assisted, solvent-free conditions have been shown to significantly accelerate this reaction.[6][7]

Quantitative Data for Knoevenagel Synthesis of Coumarins

| 2-Hydroxyaldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |

| Salicylaldehyde (B1680747) | Ethyl cyanoacetate | Piperidine | Microwave (10%) | 10 s | 89 | [6] |

| Salicylaldehyde | Ethyl benzoylacetate | Piperidine | Microwave (20%) | 1 s | 94 | [6] |

| 2-Hydroxy-1-naphthaldehyde | Ethyl cyanoacetate | Piperidine | Microwave (20%) | 4 s | 76 | [6] |

| 2,4-Dihydroxybenzaldehyde | Ethyl cyanoacetate | Piperidine | Microwave (40%) | 5 s | 85 | [6] |

| o-Vanillin | Dimethyl malonate | Lithium sulfate | Ultrasound, solvent-free | - | 96-97 | [8] |

Experimental Protocol: Synthesis of 3-Acetylcoumarin

In a reaction vial, salicylaldehyde (6.11 g, 50.0 mmol) and ethyl acetoacetate (6.52 g, 50.1 mmol) are mixed. Morpholine (a few drops) is added as a catalytic base. The reaction mixture is gently warmed. The initial Knoevenagel condensation is followed by an intramolecular esterification to form the coumarin ring. The crude product can be purified by recrystallization.[5]

Yield: ~96%[5] Appearance: Yellowish solid[5] Spectroscopic Data: The product can be characterized by TLC, melting point, and ¹H NMR to confirm its structure and purity.[5]

Knoevenagel Condensation and Cyclization Pathway

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound is a valuable precursor for the synthesis of various pyrimidine derivatives, which are core structures in many biologically active molecules.[9] A common method involves the condensation of ethyl cyanoacetate with a guanidine (B92328) or amidine derivative in the presence of a base like sodium ethoxide.[10] This reaction provides access to substituted 2,4-diamino-6-hydroxypyrimidines.

Quantitative Data for Pyrimidine Synthesis

| Amidine/Guanidine | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

| Guanidine hydrochloride | Ethyl cyanoacetate | NaOEt | Ethanol | 2 | 80-82 | [10] |

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

A solution of sodium ethoxide is prepared from sodium (23 g, 1 g atom) and anhydrous ethanol (250 ml). After the sodium has dissolved, the solution is cooled, and ethyl cyanoacetate (113 g, 1 mole) is added. In a separate flask, another solution of sodium ethoxide is prepared with the same concentrations and to this is added guanidine hydrochloride (97 g, 1.02 moles). The resulting sodium chloride precipitate is filtered off. The clear filtrate containing guanidine is then added to the solution of ethyl sodiocyanoacetate. The mixture is heated under reflux for 2 hours and then evaporated to dryness. The solid product is dissolved in boiling water (325 ml) and acidified with glacial acetic acid (67 ml). Upon cooling, the product crystallizes as yellow needles.[10]

Yield: 80–82%[10] Appearance: Yellow needles[10] Melting Point: 260–270°C (decomposition)[10] Spectroscopic Data: The structure of pyrimidine derivatives can be confirmed using IR and NMR spectroscopy. Characteristic IR peaks include those for N-H, C=O, and C=N bonds. ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic and substituent protons and carbons.[11][12]

Pyrimidine Synthesis Workflow

Caption: Workflow for the synthesis of a pyrimidine derivative.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[13][14] This reaction is a powerful method for the formation of five- and six-membered rings, as well as macrocycles.[15][16] While the classic reaction focuses on carbocyclic systems, it has been extended to the synthesis of various heterocyclic compounds.[15]

Thorpe-Ziegler Reaction Mechanism

The reaction is initiated by the deprotonation of an α-carbon to a nitrile group by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate gives a cyclic enamine (an enaminonitrile). The final step involves acidic hydrolysis of the enaminonitrile to the corresponding ketone.[17]

General Thorpe-Ziegler Reaction Pathway

Caption: General mechanistic pathway of the Thorpe-Ziegler reaction.

This technical guide provides a foundational understanding of the utility of this compound in heterocyclic synthesis. The detailed protocols and quantitative data serve as a practical resource for the synthesis of pyridones, coumarins, and pyrimidines. The mechanistic diagrams offer a visual representation of the key chemical transformations, aiding in the comprehension and application of these powerful synthetic methodologies.

References

- 1. Guareschi-Thorpe Condensation [drugfuture.com]

- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 7. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. scribd.com [scribd.com]

- 16. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Properties of Sodium Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cyanoacetate (B8463686) (CAS No: 1071-36-9) is a key chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1] As the sodium salt of cyanoacetic acid, it serves as a versatile precursor in the synthesis of a wide array of organic compounds, including various drug molecules. A thorough understanding of its physical characteristics and solubility is paramount for its effective use in chemical synthesis, process development, and formulation. This technical guide provides an in-depth overview of the physical and chemical properties of sodium cyanoacetate, complete with experimental protocols and logical workflows.

Physical Characteristics of this compound

This compound is typically available as a white to off-white solid.[2] It is a hygroscopic salt, meaning it has a tendency to absorb moisture from the air.[3][4] This property necessitates storage in a cool, dry, well-ventilated area in tightly sealed containers to prevent degradation and ensure accurate handling in experimental settings.[5] While stable under normal temperatures and pressures, it can decompose at elevated temperatures.[5][6]

Below is a summary of the key physical properties of this compound. It is important to note that some reported values in the literature pertain to a 50 wt% aqueous solution and are specified accordingly.

| Property | Value | Form |

| Molecular Formula | C₃H₂NNaO₂ | Solid |

| Molecular Weight | 107.04 g/mol | Solid |

| Appearance | White to off-white solid | Solid |

| Melting Point | Not available | Solid |

| Decomposition | Decomposes at elevated temperatures. The related cyanoacetic acid decomposes at 160°C.[6][7] | Solid |

| Boiling Point | 100°C @ 760 mmHg | 50 wt% aqueous solution |

| Density | 1.3200 g/cm³ | 50 wt% aqueous solution |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. As an ionic compound, its solubility is highly dependent on the polarity of the solvent.

Water Solubility: this compound is miscible with water.[5]

Organic Solvent Solubility: Quantitative solubility data for this compound in specific organic solvents is not readily available in the literature. However, based on the general principles of solubility for sodium salts of small carboxylic acids, a qualitative assessment can be made.[8][9][10] These salts are generally more soluble in polar organic solvents and less soluble in non-polar organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Water | Miscible | High polarity and hydrogen bonding capacity of water effectively solvates the sodium and cyanoacetate ions. |

| Methanol (B129727) | Expected to be soluble | As a polar protic solvent, methanol can solvate the ions, though likely to a lesser extent than water. |

| Ethanol | Expected to be soluble | Similar to methanol, its polarity allows for the dissolution of ionic compounds, though solubility may be lower than in methanol.[9][10] |

| Acetone | Sparingly soluble | A polar aprotic solvent that can dissolve some salts, but generally less effective than protic solvents for ionic compounds. |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | A highly polar aprotic solvent, but often a poor solvent for inorganic salts. |

| Toluene | Insoluble | A non-polar aromatic hydrocarbon, incapable of effectively solvating the ions. |

| Hexane | Insoluble | A non-polar aliphatic hydrocarbon, incapable of effectively solvating the ions. |

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a flask with a stopper.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The solution is then filtered or centrifuged to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (evaporation of the solvent and weighing the residue), spectroscopy, or chromatography.

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound | 1071-36-9 | FS171434 | Biosynth [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. insituscp.co.uk [insituscp.co.uk]

- 4. damprot.com [damprot.com]

- 5. This compound | CAS#:1071-36-9 | Chemsrc [chemsrc.com]

- 6. This compound|Research Chemical & Synthetic Intermediate [benchchem.com]

- 7. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Decomposition of Sodium Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and decomposition pathways of sodium cyanoacetate (B8463686). The information is curated for professionals in research and development who handle or utilize this compound in their work.

Chemical Stability

Sodium cyanoacetate is a salt that is stable under standard ambient conditions (room temperature and pressure). However, its stability is influenced by several factors, including temperature, moisture, pH, and the presence of oxidizing agents or acids.

General Stability Profile:

-

Hydrolytic Stability: In aqueous solutions, the cyanoacetate ion can undergo hydrolysis. The stability is pH-dependent. In acidic or alkaline solutions, the nitrile group is susceptible to hydrolysis, initially forming an amide intermediate (2-cyanoacetamide) and subsequently malonic acid or its salt.

-

Incompatibilities: To ensure stability, this compound should be stored away from incompatible materials such as strong oxidizing agents and acids. Contact with acids can liberate toxic gases. It is also advisable to protect it from moisture to prevent hydrolysis.

Thermal Decomposition

The thermal decomposition of this compound involves complex reactions, including decarboxylation and breakdown of the nitrile group. The primary hazardous decomposition products include carbon monoxide, carbon dioxide, and acetonitrile (B52724), along with other potentially irritating and toxic fumes[2].

Proposed Thermal Decomposition Pathway:

The thermal decomposition is likely to proceed through the following stages:

-

Decarboxylation: At elevated temperatures, the carboxylate group is removed as carbon dioxide.

-

Formation of Intermediates: This decarboxylation may lead to the formation of highly reactive intermediates.

-

Breakdown of the Cyano Group: The nitrile functional group will also decompose under these conditions.

-

Formation of Final Products: The process results in the formation of stable end products such as sodium carbonate, alongside gaseous products like acetonitrile, carbon monoxide, and carbon dioxide.

Quantitative Thermal Analysis Data (Estimated)

Due to the lack of specific TGA/DSC data for this compound, the following table provides an estimation based on the analysis of similar sodium carboxylates like sodium acetate (B1210297) and sodium malonate.

| Thermal Analysis Parameter | Sodium Acetate (Anhydrous) | Sodium Malonate | This compound (Estimated) |

| TGA Onset of Decomposition (°C) | ~400 | ~350 | 300 - 350 |

| TGA Peak Decomposition Temp (°C) | ~450 | ~400 | 350 - 400 |

| DSC Peak Temperature (°C) | ~450 (endotherm) | ~400 (endotherm) | 350 - 400 (endotherm) |

| Primary Solid Residue | Sodium Carbonate | Sodium Carbonate | Sodium Carbonate |

Note: These values are estimations and should be confirmed by experimental analysis.

Hydrolytic Decomposition

The hydrolysis of this compound in aqueous solutions is a critical consideration, particularly in drug formulation and development where aqueous environments are common. The reaction proceeds in a stepwise manner and is catalyzed by both acid and base.

Hydrolysis Pathway:

The hydrolysis of the nitrile group in this compound follows a well-established chemical pathway:

-

Nucleophilic Attack: Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbon of the nitrile group. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.

-

Formation of Amide Intermediate: The initial attack leads to the formation of an imidic acid intermediate, which tautomerizes to the more stable 2-cyanoacetamide.

-

Hydrolysis of Amide: The amide intermediate is then further hydrolyzed to yield the corresponding carboxylate (malonate) under basic conditions or carboxylic acid (malonic acid) under acidic conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (e.g., melting, decomposition) and the associated enthalpy changes.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of finely powdered this compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 450°C) at a constant heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks, corresponding to thermal events like melting and decomposition. Determine the onset temperature, peak temperature, and enthalpy change for each event.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Hydrolytic decomposition pathway of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

Methodological & Application

experimental protocol for Knoevenagel condensation using sodium cyanoacetate

Application Notes: Knoevenagel Condensation with Cyanoacetate (B8463686) Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an active methylene (B1212753) compound, such as a cyanoacetate derivative, with an aldehyde or ketone, typically catalyzed by a weak base. The resulting products are pivotal intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.

In the context of drug development, the α-cyanoacrylate products of the Knoevenagel condensation are versatile building blocks. Their electron-deficient double bond makes them susceptible to Michael additions, enabling the introduction of diverse functionalities. This reactivity is leveraged in the synthesis of a wide array of heterocyclic compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

While ethyl cyanoacetate is commonly employed, the direct use of sodium cyanoacetate as the active methylene component is less documented in standard protocols. This compound provides the pre-formed enolate, potentially simplifying the reaction by obviating the need for a strong base to deprotonate the α-carbon. However, its ionic nature may require specific solvent systems to ensure adequate solubility and reactivity. The following protocol is a generalized procedure derived from established Knoevenagel principles and may require optimization for specific substrates.

Quantitative Data Summary

The following table summarizes representative yields for the Knoevenagel condensation between various aromatic aldehydes and ethyl cyanoacetate, a closely related substrate to this compound. These reactions are often catalyzed by a mild base.

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | DIPEAc (10) | Hexane | 65-70 | 3-6 | 91 | |

| 4-Methoxybenzaldehyde | DIPEAc (10) | Hexane | 65-70 | 3-6 | 96 | |

| 4-Chlorobenzaldehyde | DIPEAc (10) | Hexane | 65-70 | 3-6 | 94 | |

| 4-Nitrobenzaldehyde | DIPEAc (10) | Hexane | 65-70 | 3-6 | 95 | |

| 2-Furaldehyde | DBU/H₂O (100) | Water | Room Temp | 0.33 | 94 | |

| 4-Pyridinecarboxaldehyde | DBU/H₂O (100) | Water | Room Temp | 0.5 | 93 | |

| 4-Hydroxybenzaldehyde | DABCO (200) | [HyEtPy]Cl/H₂O | 50 | 0.33 | 95 |

DIPEAc: Diisopropylethylammonium Acetate, DBU: Diazabicyclo[5.4.0]undec-7-ene, DABCO: 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride.

Experimental Protocols

Generalized Protocol for Knoevenagel Condensation using this compound

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with this compound.

Materials:

-

Aromatic aldehyde (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, DMF, or a mixture)

-

Catalyst (optional, e.g., a weak acid like acetic acid to facilitate the dehydration step)

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent.

-

Addition of this compound: Add this compound (1.0 - 1.2 eq) to the solution. If this compound has low solubility in the chosen solvent, the reaction will proceed as a heterogeneous mixture.

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. Otherwise, proceed with an extractive work-up.

-

Extraction: Quench the reaction mixture with water and acidify with 1 M HCl to a neutral or slightly acidic pH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to obtain the pure α,β-unsaturated product.

Visualizations

Caption: Experimental workflow for the Knoevenagel condensation.

Caption: Mechanism of the Knoevenagel condensation.

Application Notes: The Utility of Sodium Cyanoacetate in Pharmaceutical Intermediate Synthesis

Introduction

Sodium cyanoacetate (B8463686) and its derivatives, such as cyanoacetic acid and ethyl cyanoacetate, are pivotal intermediates in the pharmaceutical and fine chemical industries.[1][2] The presence of a highly reactive methylene (B1212753) group flanked by a nitrile (-C≡N) and a carbonyl group makes it an exceptionally versatile building block for a wide range of organic syntheses.[3] This reactivity is primarily leveraged in condensation and alkylation reactions to construct complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs). These application notes provide an overview of its primary synthetic applications, detailed experimental protocols, and quantitative data for the synthesis of key pharmaceutical intermediates.

Core Synthetic Applications

The synthetic utility of sodium cyanoacetate derivatives is broad, but it is most prominently featured in the following reaction types:

-

Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. Cyanoacetate derivatives are ideal active methylene compounds for this reaction. The resulting α,β-unsaturated cyano compounds are crucial precursors for a variety of pharmaceuticals.[4][5] This reaction is often catalyzed by weak bases like amines (e.g., piperidine) or can be performed under solvent-free conditions, aligning with green chemistry principles.[4][6]

-

Alkylation and Cyclization: The active methylene proton can be abstracted by a base, creating a nucleophilic carbanion that readily undergoes alkylation. Subsequent intramolecular or intermolecular reactions can lead to the formation of diverse heterocyclic systems, which form the core of many drug molecules, including anesthetics like Thiopental.[7]

-

Synthesis of Heterocycles: Cyanoacetamide derivatives, prepared from ethyl cyanoacetate, are key precursors in the synthesis of pharmacologically active molecules, particularly nitrogen-containing heterocycles like quinoline (B57606) derivatives, which have applications in treating malaria, cancer, and inflammatory conditions.[3][5]

Data Presentation: Reaction Yields and Conditions